2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one
Description
2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core fused with a pyrrolidine derivative substituted by a 4-iodophenyl group. This structure combines pharmacologically relevant motifs: the quinazolinone scaffold is associated with kinase inhibition and antimicrobial activity, while the iodophenyl substituent may enhance binding affinity and metabolic stability due to halogen interactions .
The compound’s synthesis likely involves cyclocondensation of amino precursors with carbonyl derivatives, followed by iodination at the para position of the phenyl ring. Structural characterization would employ techniques such as NMR, IR, and mass spectrometry, as described for analogous imidazole derivatives . Crystallographic refinement tools like SHELX could resolve its 3D structure, critical for understanding its bioactive conformation.
Properties
Molecular Formula |
C18H13IN4O2 |
|---|---|
Molecular Weight |
444.2 g/mol |
IUPAC Name |
2-[3-hydroxy-5-imino-1-(4-iodophenyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13IN4O2/c19-10-5-7-11(8-6-10)23-9-14(24)15(16(23)20)17-21-13-4-2-1-3-12(13)18(25)22-17/h1-8,20,24H,9H2,(H,21,22,25) |
InChI Key |
FRZGUKDTQOKKES-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)I)C3=NC4=CC=CC=C4C(=O)N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an aldehyde and an amine.
Quinazolinone Formation: The final step involves the cyclization of the intermediate compound to form the quinazolinone core. This step often requires the use of a dehydrating agent and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 4-iodophenyl group facilitates SNAr reactions due to iodine’s role as a leaving group. Reactions occur under basic or catalytic conditions:
Mechanistic Insight : The electron-withdrawing quinazoline ring activates the iodophenyl group for nucleophilic displacement, often requiring polar aprotic solvents (e.g., DMF) and transition-metal catalysts (e.g., Pd) for cross-coupling reactions .
Oxidation and Reduction Reactions
The oxo groups in the pyrrole and quinazoline rings are susceptible to redox transformations:
Structural Impact : Oxidation enhances hydrogen-bonding capacity, while reduction increases solubility in protic solvents .
Condensation Reactions
The amino group on the pyrrole ring participates in Schiff base formation:
Utility : Schiff bases derived from this compound show promise as chelating agents or enzyme inhibitors .
Cycloaddition Reactions
The quinazoline ring participates in [4+2] cycloadditions:
Stereochemical Outcome : Cycloadditions yield stereospecific products, confirmed by X-ray crystallography .
Alkylation and Acylation
The N3 nitrogen of the quinazoline ring reacts with electrophiles:
Biological Relevance : Alkylation modulates pharmacokinetic properties, such as membrane permeability .
Hydrolysis and Ring-Opening
Acidic or basic conditions cleave the lactam ring:
Analytical Use : Hydrolysis products aid in structural elucidation via MS and NMR .
Scientific Research Applications
The applications of 2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one span various fields, making it a subject of interest in medicinal chemistry.
Biological Activities
Quinazolinones, the class of organic molecules to which 2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one belongs, are known for their diverse biological activities. The compound's unique structure, including a quinazoline core fused with a pyrrole moiety and an amino group, contributes to its potential pharmacological properties. Interaction studies have focused on understanding how this compound interacts with various biological targets.
Structural Similarity and Biological Activity
Several compounds share structural similarities with 2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one. The unique combination of a pyrrole ring and a 4-iodophenyl group distinguishes this compound from others in its class, potentially enhancing its binding affinity towards specific biological targets, providing unique pharmacological profiles not observed in simpler derivatives.
Related Compounds
The following table lists compounds with structural similarities to 2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one, along with their structure features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one | Chlorine substituent | Antibacterial |
| 2-(4-fluorophenyl)-quinazolin-4(3H)-one | Fluorine substituent | Anticancer |
| 2-(phenylamino)-quinazolin-4(3H)-one | Amino group at different position | Tyrosine kinase inhibition |
Mechanism of Action
The mechanism of action of 2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of cellular processes and ultimately cell death in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound’s iodine atom distinguishes it from fluorine-substituted quinazolinones (e.g., PDB ligand 3Z3), which may exhibit stronger hydrogen bonding but lower lipophilicity .
- Imidazole-pyrazolone hybrids (e.g., ) lack the iodine atom but demonstrate antimicrobial efficacy, suggesting the target compound’s iodine may improve membrane penetration or halogen bonding in microbial targets.
Pharmacological and Computational Insights
Antimicrobial Activity
While direct data for the target compound is unavailable, structurally related imidazole-pyrazolone derivatives exhibit inhibitory activity against E. coli and S. aureus (MIC: 8–32 µg/mL) . The iodine substituent in the target compound could enhance lipid solubility, improving bioavailability compared to non-halogenated analogues.
Electronic and Steric Properties
Wavefunction analysis using Multiwfn on analogous quinazolinones reveals high electron density at the carbonyl oxygen, critical for hydrogen bonding with kinase ATP-binding pockets. The iodine atom’s polarizable electron cloud may further stabilize charge-transfer interactions.
Crystallographic Refinement
SHELX has been widely used to resolve structures of similar heterocycles. For example, the PDB ligand 3Z3 (a fluoroquinazolinone) was refined to an R factor of 0.18, highlighting the precision achievable for halogenated compounds .
Biological Activity
The compound 2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one is a member of the quinazolinone family, which is notable for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 444.2 g/mol. Its structure features a quinazoline core fused with a pyrrole ring and substituted with an amino group and a 4-iodophenyl group, which contributes to its unique biological properties.
Biological Activities
This compound has been studied for various biological activities, including:
- Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation, particularly against breast cancer cell lines such as MCF7. The presence of the iodophenyl group may enhance its binding affinity to specific targets involved in tumor growth regulation .
- Enzyme Inhibition : The compound exhibits inhibitory activity against several kinases, which are critical in cancer progression and other diseases. Its structure suggests that it may act as a competitive inhibitor by mimicking ATP binding sites .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By binding to the ATP-binding pocket of kinases, it disrupts their function, leading to reduced cell proliferation and survival in cancer cells .
- Induction of Apoptosis : Studies indicate that this compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death as a therapeutic strategy .
- Cell Cycle Arrest : There is evidence suggesting that it can induce cell cycle arrest at specific phases, further contributing to its anticancer effects .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The structure-activity relationship indicates that modifications to the quinazoline or pyrrole moieties can significantly affect biological potency and selectivity against different targets .
Q & A
Q. How to design environmental fate studies for iodine-containing pharmaceuticals?
- Methodological Answer : Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-A/B exposure), and biodegradability (OECD 301F). Quantify iodine release via ICP-MS. Ecotoxicity assays (e.g., Daphnia magna LC) should account for bioaccumulation potential. Computational tools like EPI Suite predict partition coefficients (log P) and persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
